molecular formula C22H13ClN4O2S B5377530 (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile

Cat. No.: B5377530
M. Wt: 432.9 g/mol
InChI Key: SPWZATANDQVPRP-PTNGSMBKSA-N
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Description

The compound (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile is a complex organic molecule that features a benzimidazole core, a chlorophenyl sulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. The next step involves the introduction of the chlorophenyl sulfanyl group through a nucleophilic substitution reaction. Finally, the nitrophenyl group is introduced via a nitration reaction, followed by the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the sulfanyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer, bacterial infections, or other diseases, making it a valuable lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile
  • (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile
  • (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile

Uniqueness

The uniqueness of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl sulfanyl group, in particular, differentiates it from similar compounds and may contribute to its unique properties in various applications.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O2S/c23-16-6-8-17(9-7-16)30-21-10-5-14(12-20(21)27(28)29)11-15(13-24)22-25-18-3-1-2-4-19(18)26-22/h1-12H,(H,25,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWZATANDQVPRP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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